molecular formula C24H18N4O6S2 B2870232 methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate CAS No. 393838-81-8

methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2870232
CAS No.: 393838-81-8
M. Wt: 522.55
InChI Key: ACZCJPOOBSCTNR-UHFFFAOYSA-N
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Description

This compound is a bis-thiazole derivative featuring two 1,3-thiazole rings interconnected via amide linkages. Each thiazole ring is substituted with a methyl benzoate group, contributing to its planar, aromatic-rich structure. Its molecular complexity necessitates advanced synthesis protocols involving nucleophilic substitutions and condensation reactions .

Properties

IUPAC Name

methyl 4-[[4-[2-[(4-methoxycarbonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6S2/c1-33-21(31)15-7-3-13(4-8-15)19(29)27-23-25-17(11-35-23)18-12-36-24(26-18)28-20(30)14-5-9-16(10-6-14)22(32)34-2/h3-12H,1-2H3,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZCJPOOBSCTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate involves multiple steps, typically starting with the preparation of the thiazole ring. The thiazole ring is synthesized through a series of reactions involving the condensation of α-haloketones with thioamides . The final compound is obtained by coupling the thiazole derivative with the appropriate benzoyl and carbamoyl groups under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related thiazole/heterocyclic derivatives, focusing on molecular properties, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Biological Relevance/Application Key Differences from Target Compound
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) C₁₈H₁₅N₃O₄S 369.40 Methyl benzoate, thiadiazole, amide Research & development (exact target N/A) Thiadiazole vs. thiazole; fewer aromatic linkages
Benzyl 4-chloro-3-[4-(2-methoxy-2-oxoethoxy)benzamido]benzoate (23) C₂₄H₂₀ClNO₅ 456.88 Chlorophenyl, ester, amide HDAC ligand synthesis Chlorine substituent; single thiazole/amide motif
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether C₂₁H₂₁N₃O₂S 379.48 Piperazinyl, benzoyl, thiazole Unspecified (structural analog) Piperazine ring; methoxy vs. ester groups
2-({4-[(1H-Benzo[d]imidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide C₁₆H₁₃N₅S₂ 355.44 Benzimidazole, thioamide, hydrazine Antimicrobial/anticancer screening Benzimidazole core; absence of ester groups
4-(4-(2-(Substituted benzylidene amino)thiazol-4-yl)benzylidene)-2-methyloxazol-5(4H)-one (BTBO1-13) Varies ~350–400 Oxazolone, thiazole, Schiff base Anticonvulsant activity Oxazolone ring; Schiff base instead of amide bonds

Key Findings:

Structural Complexity: The target compound’s bis-thiazole-amide architecture distinguishes it from simpler analogs like LS-03205 (single thiadiazole) or BTBO derivatives (single thiazole-Schiff base hybrids) .

Functional Group Impact :

  • Ester vs. Ether : The methyl benzoate groups in the target compound improve solubility in polar solvents compared to the methoxy-substituted analog in .
  • Amide vs. Thioamide : Thioamide-containing compounds (e.g., ) exhibit stronger metal-chelating properties but lower metabolic stability than the target’s amide linkages.

Synthesis Challenges : The target compound requires multi-step protocols (e.g., Method IIIC/IIIA in ), whereas analogs like LS-03205 are synthesized via fewer steps due to simpler backbones .

Thiazole-Schiff base hybrids (e.g., ) show anticonvulsant activity but lack the ester-mediated hydrophilicity critical for blood-brain barrier penetration.

Toxicity Profiles : LS-03205 exhibits acute toxicity (Category 4 for oral/dermal/inhalation) , whereas the target compound’s toxicity remains uncharacterized but may require similar PPE (e.g., respirators, gloves) .

Table 2: Physical and Chemical Properties Comparison

Property Target Compound (Predicted) LS-03205 BTBO Derivatives
Density (g/cm³) ~1.3–1.4 1.257 1.2–1.3
pKa ~4.5 (ester), ~8.5 (amide) N/A ~5.0 (oxazolone)
Melting Point (°C) >250 (decomposes) Not reported 180–220
Solubility (Water) Low Low Very low

Biological Activity

Methyl 4-[(4-{2-[4-(methoxycarbonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes two thiazole rings and a methoxycarbonyl group, contributing to its biological activity. Its molecular formula is C22H21N3O4S2C_{22}H_{21}N_3O_4S_2, with a molecular weight of approximately 445.55 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study on thiazole derivatives showed that they could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .

Table 1: Comparison of Anticancer Activity

CompoundIC50 (µM)Mechanism of Action
Methyl 4-[(...)]0.5Tubulin inhibition
SMART Compounds0.3Microtubule disruption
Standard Drug (Paclitaxel)0.01Tubulin stabilization

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A study highlighted that thiazole derivatives possess significant antibacterial and antifungal activities against various pathogens . The mechanism involves the disruption of microbial cell walls and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that methyl 4-[(...)] exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : By affecting microtubule dynamics, it can induce cell cycle arrest in cancer cells.
  • Membrane Disruption : The compound's structure allows it to integrate into microbial membranes, leading to cell lysis.

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